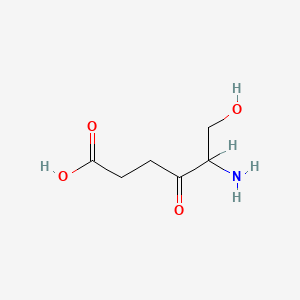

5-Amino-6-hydroxy-4-oxohexanoic acid

Descripción

5-Amino-6-hydroxy-4-oxohexanoic acid is a critical intermediate in the biosynthesis of the antibiotic alaremycin. It is synthesized enzymatically via the condensation of serine and succinyl-CoA by the enzyme AlmA, which exhibits a strong substrate preference for serine (lower Km = 0.8 ± 0.1 mM) over glycine (Km = 250 mM) . The compound features a hexanoic acid backbone with a hydroxyl group at position 6, an amino group at position 5, and a ketone at position 2. Its unique functional groups contribute to its role in secondary metabolism and reported antibacterial activity .

Propiedades

Número CAS |

78524-74-0 |

|---|---|

Fórmula molecular |

C6H11NO4 |

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

5-amino-6-hydroxy-4-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO4/c7-4(3-8)5(9)1-2-6(10)11/h4,8H,1-3,7H2,(H,10,11) |

Clave InChI |

PLPRTZMQOHOKQU-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)C(CO)N |

SMILES canónico |

C(CC(=O)O)C(=O)C(CO)N |

Sinónimos |

4-keto-5-amino-6-hydroxyhexanoic acid 5-Amino-6-hydroxy-4-oxohexanoic acid KA-6-HHA |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid, ALA; CAS 106-60-5)

Structural Differences :

- Backbone: Pentanoic acid (shorter chain length).

- Functional Groups: Amino group at position 5, ketone at position 4; lacks the hydroxyl group at position 4.

8-Amino-7-oxooctanoic Acid Hydrochloride (CAS 168689-41-6)

Structural Differences :

- Backbone: Octanoic acid (longer chain).

- Functional Groups: Amino group at position 8, ketone at position 7; lacks hydroxyl groups.

5-Amino-6-Cyclohexyl-4-hydroxy-2-isobutyl-hexanoic Acid (CAL; CAS not provided)

Structural Differences :

- Substituents : Cyclohexyl and isobutyl groups at positions 6 and 2, respectively.

- Functional Groups: Hydroxyl at position 4, amino at position 4.

Properties :

6-(4-(1-Carboxyethyl)phenyl)-5-oxohexanoic Acid (CAS not provided)

Structural Differences :

- Backbone: Hexanoic acid with a phenyl-carboxyethyl branch.

- Functional Groups: Ketone at position 5; lacks amino and hydroxyl groups.

Comparative Analysis Table

Research Findings and Implications

- Enzymatic Specificity: The hydroxyl group at position 6 in 5-amino-6-hydroxy-4-oxohexanoic acid is critical for its role in alaremycin biosynthesis, as mutations in AlmA (e.g., S82T/G86S) disrupt this pathway but enhance ALA production .

- Biological Activity: The antibacterial properties of 5-amino-6-hydroxy-4-oxohexanoic acid contrast with ALA’s role in heme synthesis, highlighting how minor structural changes (e.g., chain length, hydroxylation) dictate function .

- Synthetic Accessibility : Compounds like CAL and phenyl-substituted derivatives require complex organic synthesis, whereas the target compound is biosynthesized, emphasizing the efficiency of enzymatic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.